molecular formula C13H14N2O B2812493 6-(3,4-Dimethylphenoxy)pyridin-3-amine CAS No. 953753-34-9

6-(3,4-Dimethylphenoxy)pyridin-3-amine

Cat. No. B2812493
CAS RN: 953753-34-9
M. Wt: 214.268
InChI Key: UTMLYKHXAYVJFU-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenoxy)pyridin-3-amine is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H14N2O. The InChI code for this compound is 1S/C13H14N2O/c1-9-3-5-12(7-10(9)2)16-13-6-4-11(14)8-15-13/h3-8H,14H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a powder that should be stored at room temperature . It has a predicted melting point of 127.38°C, a predicted boiling point of approximately 389.5°C at 760 mmHg, a predicted density of approximately 1.1 g/cm3, and a predicted refractive index of n20D 1.60 .

Scientific Research Applications

Synthesis and Reactivity

A significant area of application for compounds similar to "6-(3,4-Dimethylphenoxy)pyridin-3-amine" is in the synthesis of novel chemical structures. For instance, the study by Gunasekaran, Prasanna, and Perumal (2014) demonstrates the use of l-proline-catalyzed domino reactions to synthesize highly functionalized pyrazolo[3,4-b]pyridines. This process involves the formation of multiple bonds (two C–C and one C–N) in a one-pot operation, highlighting the compound's utility in creating complex chemical structures with potential pharmaceutical relevance (Gunasekaran, Prasanna, & Perumal, 2014).

Material Science

In the realm of material science, "this compound" derivatives have been explored for the synthesis of novel polymers. Wang, Li, Ma, Zhang, and Gong (2006) synthesized a series of new polyimides using a pyridine-containing aromatic dianhydride monomer derived from similar compounds. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them suitable for high-performance materials (Wang, Li, Ma, Zhang, & Gong, 2006).

Catalysis

Research by Noor, Schwarz, and Kempe (2015) explored the catalytic applications of "this compound" derivatives in the formation of low-valent chromium methyl complexes. These complexes were synthesized via reductive alkylation and oxidative addition, demonstrating the potential of these compounds in facilitating novel catalytic reactions for organometallic chemistry (Noor, Schwarz, & Kempe, 2015).

Analytical Chemistry

An innovative application in analytical chemistry was reported by Agudelo Mesa, Padró, and Reta (2013), where heterocyclic aromatic amines were extracted from beefburgers using a combination of microwave-assisted solvent extraction and dispersive liquid-liquid microextraction with an ionic liquid. This methodology, while not directly using "this compound", showcases the broader utility of related compounds in developing new sample preparation procedures (Agudelo Mesa, Padró, & Reta, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

6-(3,4-dimethylphenoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-3-5-12(7-10(9)2)16-13-6-4-11(14)8-15-13/h3-8H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMLYKHXAYVJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

953753-34-9
Record name 6-(3,4-dimethylphenoxy)pyridin-3-amine
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